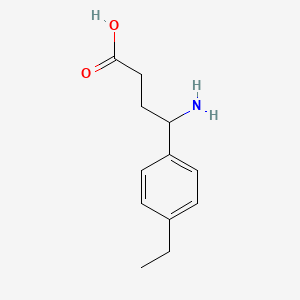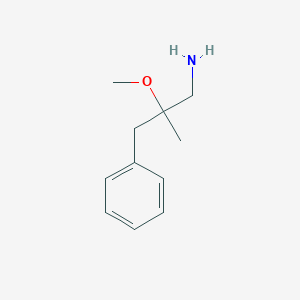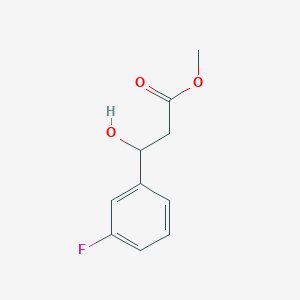
3-(Morpholin-3-yl)propanenitrilehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Morpholin-3-yl)propanenitrilehydrochloride is a chemical compound with the molecular formula C7H13ClN2O It is a derivative of morpholine, a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-3-yl)propanenitrilehydrochloride typically involves the reaction of morpholine with acrylonitrile under controlled conditions. The reaction proceeds via a nucleophilic addition mechanism, where the nitrogen atom in morpholine attacks the electrophilic carbon in acrylonitrile, forming the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid, followed by crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Morpholin-3-yl)propanenitrilehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the nitrile group is replaced by other functional groups like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium amide in liquid ammonia for amine substitution.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(Morpholin-3-yl)propanenitrilehydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases, making them candidates for drug development.
Industry
Industrially, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it useful in creating materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Morpholin-3-yl)propanenitrilehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Morpholin-4-yl)propanenitrile: Similar structure but with a different position of the morpholine ring.
3-(Morpholin-3-yl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group.
3-(Morpholin-3-yl)propanesulfonic acid: Contains a sulfonic acid group.
Uniqueness
3-(Morpholin-3-yl)propanenitrilehydrochloride is unique due to its specific reactivity and the presence of both a nitrile and a morpholine moiety. This combination allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C7H13ClN2O |
|---|---|
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
3-morpholin-3-ylpropanenitrile;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c8-3-1-2-7-6-10-5-4-9-7;/h7,9H,1-2,4-6H2;1H |
Clé InChI |
UIZPEQADJNEWPW-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1)CCC#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4-[4-(propan-2-yl)piperazin-1-yl]-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B13539635.png)
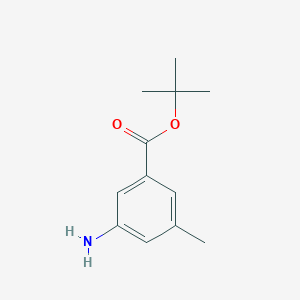
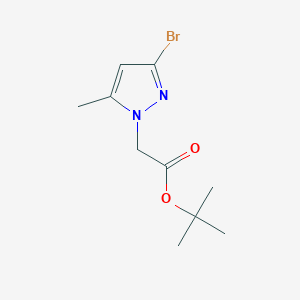
![rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride](/img/structure/B13539666.png)
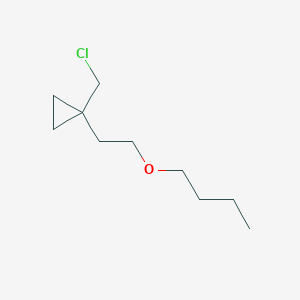
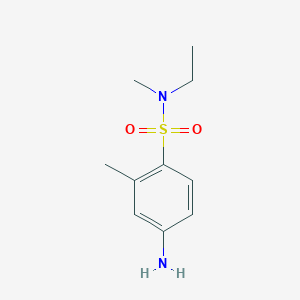
![4-(Benzo[d]thiazol-2-yl)butan-2-amine](/img/structure/B13539675.png)
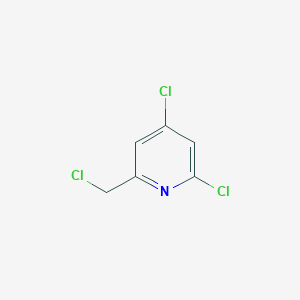
![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13539691.png)
